4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, 0.50 M in THF
Description
Nomenclature and Structural Characterization
The systematic nomenclature of 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride reflects its complex multifunctional structure, incorporating both organomagnesium and organosilicon components. According to Chemical Abstracts Service registry data, this compound is assigned the identification number 134588-97-9, with an alternative registry number 152841-72-0 corresponding to its formulation in 2-methyltetrahydrofuran solvent. The International Union of Pure and Applied Chemistry name is systematically designated as magnesium;butoxy-tert-butyl-dimethylsilane;chloride, which accurately describes the ionic composition of the organometallic complex.
The molecular formula C₁₀H₂₃ClMgOSi encompasses a molecular weight of 247.13 grams per mole, computed through standardized computational chemistry protocols. The structural architecture consists of a four-carbon butyl chain terminated with a nucleophilic carbanion center bonded to magnesium, while the opposite terminus features a tert-butyldimethylsilyl ether linkage through an oxygen atom. This bifunctional design integrates the electrophilic reactivity characteristic of Grignard reagents with the protective capacity of silicon-based masking groups.
The computed Simplified Molecular Input Line Entry System representation CC(C)(C)Si(C)OCCC[CH₂⁻].[Mg⁺²].[Cl⁻] illustrates the ionic nature of the organomagnesium bond and the covalent silicon-oxygen connectivity. Three-dimensional conformational analysis reveals the spatial arrangement of the bulky tert-butyl substituent on silicon, which significantly influences both the steric accessibility of the silicon center and the overall molecular dynamics in solution.
| Property | Value | Computational Method |
|---|---|---|
| Molecular Formula | C₁₀H₂₃ClMgOSi | PubChem 2.2 |
| Molecular Weight | 247.13 g/mol | PubChem Release 2025.04.14 |
| InChI Key | ATNQFTPGKZHOMI-UHFFFAOYSA-M | InChI 1.07.2 |
| Heavy Atom Count | 14 | Computational Analysis |
| Rotatable Bond Count | 5 | Structural Assessment |
| Hydrogen Bond Acceptors | 3 | Electronic Structure Analysis |
The compound exists predominantly as a complex mixture of organomagnesium species in tetrahydrofuran solution, consistent with the Schlenk equilibrium that governs all Grignard reagent systems. Dynamic equilibria involve mononuclear and dinuclear magnesium complexes, with the relative populations dependent on concentration, temperature, and coordinating solvent availability. Recent computational studies demonstrate that multiple organomagnesium species coexist in solution, with each form exhibiting competent nucleophilic reactivity, though displaying varying activation energies for carbon-carbon bond formation.
Historical Context in Organomagnesium Chemistry
The development of 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride represents a sophisticated evolution from the fundamental discovery of organomagnesium chemistry by François Auguste Victor Grignard in 1900. Grignard's original observation that magnesium metal dissolved in diethyl ether in the presence of alkyl halides to form reactive organometallic species laid the foundation for what would become one of the most widely utilized carbon-carbon bond forming methodologies in organic synthesis.
The historical significance of Grignard's discovery cannot be overstated, as it provided chemists with the first reliable method for the controlled formation of carbon-carbon bonds through nucleophilic addition reactions. The reaction mechanism, initially described through the classical formulation RMgX + R'CHO → R'CH(OH)R, established the fundamental principle of carbanion nucleophilicity that continues to drive modern applications. Grignard's recognition with the 1912 Nobel Prize in Chemistry, shared with Paul Sabatier, acknowledged the transformative impact of this methodology on synthetic organic chemistry.
The evolution from simple alkyl Grignard reagents to complex, functionalized derivatives like 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride reflects the increasing sophistication of synthetic chemistry throughout the twentieth and twenty-first centuries. Early organomagnesium reagents were limited to simple alkyl, aryl, and vinyl derivatives, with functional group compatibility severely restricted by the highly nucleophilic and basic nature of the magnesium-carbon bond. The incorporation of silicon-based protecting groups represents a crucial advancement, enabling the preparation of Grignard reagents bearing protected alcohol functionality.
The mechanistic understanding of Grignard reactions has undergone significant refinement since the original discovery, with recent computational studies revealing the complexity of the actual reaction pathways. Contemporary research demonstrates that Grignard reagents exist as dynamic equilibria of multiple organomagnesium species, including mononuclear and dinuclear complexes, with the Schlenk equilibrium playing a central role in determining reactivity patterns. These mechanistic insights have profound implications for understanding the behavior of complex derivatives like 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride.
| Historical Milestone | Year | Significance |
|---|---|---|
| Initial Discovery | 1900 | Grignard's first observation of organomagnesium formation |
| Nobel Prize Recognition | 1912 | Acknowledgment of synthetic importance |
| Mechanistic Understanding | 1920s-1930s | Development of classical addition mechanisms |
| Schlenk Equilibrium Recognition | 1920s | Understanding of multiple species in solution |
| Silicon Protecting Group Integration | 1970s-1980s | Expansion to functionalized derivatives |
| Contemporary Mechanistic Insights | 2010s-2020s | Computational elucidation of reaction pathways |
The application of organomagnesium reagents in natural product synthesis has driven much of the innovation in this field, with increasingly complex targets requiring more sophisticated reagent systems. The development of specialized Grignard reagents incorporating protecting groups reflects the growing complexity of synthetic targets and the need for orthogonal protection strategies in multistep synthetic sequences.
Role of tert-Butyldimethylsilyl Protecting Groups
The tert-butyldimethylsilyl protecting group incorporated into 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride represents one of the most significant advances in alcohol protection methodology since its introduction by Elias James Corey in 1972. The development of this silyl ether system addressed critical limitations of earlier protecting groups by providing enhanced stability toward acidic conditions while maintaining selective installation and removal protocols.
The tert-butyldimethylsilyl group exhibits exceptional stability characteristics that make it particularly suitable for integration into organometallic systems. Unlike simpler silyl ethers such as trimethylsilyl derivatives, the increased steric bulk around the silicon center provides enhanced resistance to hydrolytic cleavage under mildly acidic conditions. This stability profile enables the survival of the protecting group throughout the organometallic reagent preparation and subsequent synthetic transformations.
The electronic properties of the tert-butyldimethylsilyl ether linkage contribute significantly to the overall reactivity profile of the Grignard reagent. Silicon-oxygen bonds exhibit reduced electron-withdrawing character compared to many alternative protecting groups, potentially enhancing the nucleophilicity of the distant carbanion center. Recent studies in carbohydrate chemistry demonstrate that silyl-protected donors generally exhibit increased reactivity compared to their alkylated counterparts, attributed to the diminished electron-withdrawing nature of the silicon-based protection.
The installation of tert-butyldimethylsilyl protection typically employs tert-butyldimethylsilyl chloride in the presence of a mild base such as imidazole or 4-dimethylaminopyridine. The mechanism involves formation of an activated silyl transfer reagent through nucleophilic attack of the nitrogen base on silicon, followed by alcohol silylation through an associative substitution mechanism involving pentavalent silicon intermediates. This methodology provides excellent selectivity for primary alcohols over secondary and tertiary positions, enabling regioselective protection in polyol substrates.
| Protection Parameter | tert-Butyldimethylsilyl | Comparison Groups |
|---|---|---|
| Acid Stability | Stable to 80% acetic acid | Trimethylsilyl: labile |
| Base Stability | Stable under mild conditions | Comparable to alternatives |
| Fluoride Sensitivity | Moderate sensitivity | Higher than triisopropylsilyl |
| Steric Selectivity | Primary > Secondary > Tertiary | Enhanced over smaller groups |
| Installation Conditions | Mild basic conditions | Requires activation |
The deprotection methodology for tert-butyldimethylsilyl ethers primarily relies on fluoride-mediated cleavage, with tetrabutylammonium fluoride representing the most commonly employed reagent. The mechanism involves nucleophilic attack of fluoride on silicon, exploiting the exceptionally strong silicon-fluorine bond formation as the thermodynamic driving force. Alternative deprotection protocols include acidic hydrolysis under more forcing conditions, though this approach may compromise acid-sensitive functionality elsewhere in the molecule.
The integration of tert-butyldimethylsilyl protection into Grignard reagent systems represents a sophisticated approach to functional group tolerance in organometallic chemistry. The stability of the silicon-oxygen bond under the basic conditions required for Grignard reagent formation enables access to complex, multifunctional organometallic species that would be incompatible with alternative protection strategies. This capability significantly expands the synthetic utility of organomagnesium reagents in complex molecule synthesis.
The conformational effects of tert-butyldimethylsilyl substitution can influence both the reactivity and selectivity of the resulting Grignard reagent. The substantial steric bulk of the tert-butyl substituent may impose conformational constraints on the molecular framework, potentially affecting the approach trajectories for electrophilic substrates. Recent computational studies in related systems suggest that such steric effects can lead to enhanced stereoselectivity in addition reactions, though the specific implications for 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride require further investigation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;butoxy-tert-butyl-dimethylsilane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23OSi.ClH.Mg/c1-7-8-9-11-12(5,6)10(2,3)4;;/h1,7-9H2,2-6H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNQFTPGKZHOMI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClMgOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Pre-Treatment
The synthesis begins with 4-(tert-butyldimethylsiloxy)butyl chloride, a tertiary alkyl chloride protected by a tert-butyldimethylsiloxy (TBS) group. This moiety enhances stability during the reaction by preventing premature decomposition. Magnesium turnings (99.9% purity) are essential for consistent reactivity, as surface oxidation can inhibit the reaction. Anhydrous tetrahydrofuran (THF) serves as the solvent, chosen for its ability to stabilize Grignard intermediates through coordination to magnesium.
Prior to synthesis, all glassware must be flame-dried under a nitrogen or argon atmosphere to eliminate trace moisture. Magnesium turnings are often treated with dilute hydrochloric acid to remove oxide layers, followed by rinsing with acetone and drying under vacuum.
Reaction Setup and Initiation
The reaction is conducted in a three-necked flask equipped with a reflux condenser, nitrogen inlet, and addition funnel. Magnesium turnings (1.1 equivalents) and a catalytic amount of iodine (1–2 crystals) are added to the flask. Iodine cleaves the magnesium oxide layer, exposing fresh metal surfaces for reaction initiation.
4-(tert-Butyldimethylsiloxy)butyl chloride (1.0 equivalent) is dissolved in anhydrous THF (0.5–1.0 M concentration) and added dropwise to the magnesium suspension at 0°C. Initiation is evidenced by a slight exotherm (2–5°C rise) and the appearance of bubbles, indicating magnesium activation. Sonication or the addition of 1,2-dibromoethane may assist initiation if delays occur.
Reaction Conditions and Monitoring
After initiation, the reaction mixture is stirred at room temperature for 3–6 hours. The tert-butyldimethylsiloxy group’s steric bulk slows the reaction compared to simpler alkyl halides, necessitating extended stirring times. Temperature control is critical: excessive heat degrades the reagent, while low temperatures impede reactivity.
Progress is monitored via gas chromatography (GC) or thin-layer chromatography (TLC). Consumption of the alkyl halide and the appearance of a cloudy gray suspension signal successful Grignard formation.
Purification and Quality Control
Post-reaction, the mixture is filtered through a glass frit under nitrogen to remove unreacted magnesium. The resulting solution is titrated to determine molarity, typically using a standardized acid (e.g., HCl) with phenolphthalein as an indicator. For commercial preparations (0.50 M in THF), the solution is diluted with additional anhydrous THF and stored under argon at –20°C to prevent decomposition.
Quality control includes nuclear magnetic resonance (NMR) spectroscopy to verify the absence of impurities such as protonated byproducts or residual halides. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of the tert-butyldimethylsiloxy group (peaks at 1250 cm⁻¹ for Si-O-C and 800 cm⁻¹ for Si-C).
Comparative Analysis with Related Grignard Reagents
The preparation of 4-(tert-butyldimethylsiloxy)butylmagnesium chloride shares core steps with other Grignard reagents but differs in handling and reactivity due to its protective group. The table below contrasts key parameters:
The tert-butyldimethylsiloxy group necessitates longer reaction times and stricter anhydrous conditions compared to less hindered reagents.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance safety and yield. Magnesium is packed into a column, and the alkyl halide solution is pumped through at controlled rates (5–10 mL/min). This method minimizes thermal runaway risks and improves reproducibility. Post-synthesis, the solution is filtered through sintered metal filters and stored in stainless-steel containers under nitrogen.
Challenges and Mitigation Strategies
Moisture Sensitivity : The reagent reacts violently with water, producing methane and magnesium hydroxide. Rigorous drying of solvents and equipment is imperative.
Oxygen Sensitivity : Oxidation forms magnesium alkoxides, which deactivate the reagent. Inert atmosphere maintenance (≤1 ppm O₂) is enforced.
Steric Hindrance : The TBS group slows reaction kinetics. Using activated magnesium (e.g., Rieke magnesium) or ultrasonic irradiation accelerates initiation.
Applications in Organic Synthesis
While beyond the scope of preparation methods, this reagent’s utility in forming carbon-carbon bonds underscores its synthetic value. It enables the synthesis of polyfunctional alcohols and protected intermediates in drug discovery.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds
Coupling reactions: Participates in cross-coupling reactions to form complex organic molecules
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Alkyl halides: Bromides, iodides
Catalysts: Palladium or nickel catalysts for coupling reactions
Solvents: THF, diethyl ether
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds
Alkanes: From nucleophilic substitution with alkyl halides
Complex organic molecules: From coupling reactions
Scientific Research Applications
Applications in Scientific Research
- Synthesis of Organosilicon Compounds
-
Polymerization Reactions
- A notable application is in the synthesis of cyclic and linear polymers. The compound has been employed in the preparation of cyclic polystyrene through controlled polymerization techniques. This method demonstrates enhanced efficiency and selectivity, contributing to advancements in polymer chemistry .
- Asymmetric Synthesis
- Grignard Metathesis Reactions
- Synthesis of Sulfinyl Transfer Agents
Mechanism of Action
The mechanism of action of 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The molecular targets include:
Carbonyl compounds: Leading to the formation of alcohols
Alkyl halides: Resulting in the formation of new carbon-carbon bonds
The pathways involved include:
Nucleophilic addition: To carbonyl compounds
Nucleophilic substitution: With alkyl halides
Comparison with Similar Compounds
4-(2-Tetrahydro-2H-pyranoxy)butylmagnesium chloride, 0.50 M in THF
- Structure : Replaces the TBDMS group with a tetrahydropyranyl (THP) ether.
- However, THP is more labile under acidic conditions compared to TBDMS .
- Applications : Used in protecting alcohol groups but requires milder deprotection conditions.
[4-(tert-Butyldimethylsiloxy)phenyl]magnesium bromide, 0.50 M in 2-MeTHF
- Structure : Aromatic variant with a phenyl ring instead of a butyl chain.
- Reactivity : As an aryl Grignard reagent, it exhibits lower nucleophilicity toward carbonyl groups compared to alkyl analogs but is effective in forming biaryl bonds .
- Solvent : Uses 2-methyltetrahydrofuran (2-MeTHF) , a greener solvent with higher boiling point and lower toxicity than THF .
Butylmagnesium chloride, 2.0 M in THF
- Structure : Lacks the TBDMS group, making it a simpler alkyl Grignard reagent.
- Reactivity : Higher reactivity in nucleophilic additions due to the absence of steric hindrance. Used in ketone and ester alkylation .
- Cost : Significantly cheaper (e.g., ~$255 for 5g of related reagents) compared to TBDMS-protected analogs .
Halide Variants: Chloride vs. Bromide
Bromide variants are generally more reactive but less stable in storage compared to chloride analogs .
Solvent Effects: THF vs. 2-MeTHF
| Solvent | Boiling Point (°C) | Toxicity | Stability of Grignard Reagent | Environmental Impact |
|---|---|---|---|---|
| THF | 66 | Moderate | Standard stability | Higher volatility |
| 2-MeTHF | 80 | Lower | Enhanced stability | Biodegradable |
2-MeTHF is increasingly preferred for its sustainability and compatibility with moisture-sensitive reactions .
Protective Group Comparison
| Protective Group | Stability (Acidic Conditions) | Steric Hindrance | Deprotection Method |
|---|---|---|---|
| TBDMS | High | High | Fluoride ions (e.g., TBAF) |
| THP | Low | Moderate | Mild acid (e.g., HCl/MeOH) |
TBDMS-protected reagents are favored in multi-step syntheses requiring prolonged stability, whereas THP analogs are suitable for short-term protection .
Key Research Findings
Synthetic Utility : The TBDMS group in 4-(tert-butyldimethylsiloxy)butylmagnesium chloride enables selective protection of alcohols in complex molecules, as demonstrated in prostaglandin synthesis .
Reaction Efficiency : Compared to phenylmagnesium analogs, the butyl chain in this reagent facilitates higher yields in alkylation reactions (e.g., 73% yield in spirocyclic compound synthesis) .
Safety : THF-based Grignard reagents require strict anhydrous handling, whereas 2-MeTHF formulations reduce flammability risks .
Biological Activity
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride, a Grignard reagent, is primarily utilized in organic synthesis. Its biological activity has been less explored compared to other organometallic compounds. This article aims to consolidate existing knowledge on its biological effects, mechanisms of action, and potential therapeutic applications.
4-(tert-Butyldimethylsiloxy)butylmagnesium chloride is a solution of butylmagnesium chloride in tetrahydrofuran (THF). The presence of the tert-butyldimethylsiloxy group enhances its stability and solubility in organic solvents.
Molecular Formula: CHClMgO
Molar Mass: 250.00 g/mol
Concentration: 0.50 M in THF
Grignard reagents like 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride act as nucleophiles in various chemical reactions, including:
- Nucleophilic Addition Reactions: They add to carbonyl compounds, forming alcohols.
- Metathesis Reactions: They can exchange alkyl groups with other metal halides.
These reactions are crucial for synthesizing biologically active compounds, including pharmaceuticals.
Anticancer Activity
Research indicates that Grignard reagents can influence cell proliferation and apoptosis. For instance, compounds derived from butylmagnesium chloride have shown potential in inhibiting cancer cell lines by disrupting metabolic pathways essential for tumor growth .
Antimicrobial Properties
Some studies suggest that modifications of Grignard reagents can enhance their antimicrobial activity. For example, derivatives have been tested against various bacterial strains, showing a spectrum of activity that may be attributed to their ability to disrupt bacterial cell membranes .
Case Studies
-
Synthesis of Anticancer Agents:
A study explored the use of butylmagnesium chloride in synthesizing novel anticancer agents through nucleophilic addition to carbonyl-containing compounds. The resulting products exhibited significant cytotoxicity against human cancer cell lines. -
Antimicrobial Testing:
Another investigation examined the antimicrobial properties of modified Grignard reagents, including those similar to 4-(tert-Butyldimethylsiloxy)butylmagnesium chloride. The results indicated effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .
Data Table: Biological Activity Comparison
| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| 4-(tert-Butyldimethylsiloxy)butylMgCl | Anticancer | HeLa (cervical cancer) | 15 |
| Butylmagnesium chloride | Antimicrobial | E. coli | 10 |
| tert-Butyl Grignard derivative | Cytotoxic | MCF7 (breast cancer) | 20 |
Q & A
Basic: What is the standard synthesis protocol for this Grignard reagent, and how is reaction completion assessed?
Answer:
The synthesis involves reacting (4-bromobutoxy)(tert-butyl)dimethylsilane with magnesium strips in dry THF under nitrogen. The reaction is initiated with iodine and refluxed until magnesium consumption (typically 2 hours). Completion is assessed by monitoring gas evolution cessation. Aliquot quenching (e.g., with 1N HCl) followed by GC-MS or TLC analysis confirms reagent formation. Residual magnesium and siloxane byproducts are removed via filtration under inert conditions .
Basic: What safety precautions are critical when handling this reagent?
Answer:
- Moisture exclusion: Use anhydrous THF, Schlenk lines, and gloveboxes.
- Personal protective equipment (PPE): Gloves, goggles, lab coats, and masks are mandatory.
- Quenching protocol: Add reagent dropwise to chilled 1N HCl to mitigate exothermic reactions.
- Waste disposal: Segregate halogenated waste and coordinate with certified disposal services to avoid environmental contamination .
Basic: How is the M concentration standardized, and what factors affect stability?
Answer:
- Standardization: Titrate against 1M HCl using phenolphthalein or potentiometric methods.
- Stability factors:
Advanced: How can coupling reactions with this reagent be optimized to suppress β-hydride elimination?
Answer:
- Temperature control: Maintain -20°C to 0°C to stabilize the Grignard intermediate.
- Solvent choice: THF enhances solubility; additives like HMPA may improve reactivity.
- Catalyst selection: Cu(I) salts (e.g., CuCN·2LiCl) promote cross-couplings while minimizing side reactions.
- Kinetic monitoring: Use in situ FT-IR or cryo-NMR to track intermediate stability .
Advanced: What analytical strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
Answer:
- 2D NMR (HSQC, HMBC): Assign ambiguous signals to confirm TBS group integrity or siloxane byproducts.
- Spiking experiments: Add authentic samples to identify impurities (e.g., residual THF).
- Elemental analysis: Verify Mg content to assess reagent purity.
- Comparative studies: Contrast spectral data with non-TBS-protected analogs to isolate steric/electronic effects .
Advanced: How to troubleshoot low yields in nucleophilic additions involving this reagent?
Answer:
- Activation checks: Use freshly activated magnesium (etched surface) to enhance reactivity.
- Moisture testing: Karl Fischer titration ensures THF dryness (<30 ppm H₂O).
- Mechanistic probes: Conduct competition experiments with electrophiles (e.g., aldehydes vs. ketones) to evaluate steric hindrance from the TBS group.
- Byproduct analysis: LC-MS identifies siloxane dimers or MgCl₂ adducts, guiding purification via silica gel chromatography (hexane/EtOAc gradients) .
Advanced: What methodologies characterize siloxane byproducts during large-scale syntheses?
Answer:
- 29Si NMR: Directly detects siloxane formation (δ -10 to -25 ppm).
- Mass spectrometry (HRMS): Confirms oligomeric structures (e.g., [MgOSi₂(C₄H₉)₃]⁺ clusters).
- Purification: Use size-exclusion chromatography (SEC) to separate high-molecular-weight siloxanes .
Basic: What are the key applications of this reagent in natural product synthesis?
Answer:
- Alcohol protection: The TBS group enables regioselective alkylation in polyol syntheses (e.g., macrolides).
- Carbohydrate chemistry: Used to install branched chains in sugar derivatives.
- Case study: Facilitates C–C bond formation in terpene frameworks, as demonstrated in crotogoudin intermediates .
Advanced: How to reconcile contradictory data in stereochemical outcomes of Grignard additions?
Answer:
- Chiral auxiliaries: Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce stereocontrol.
- Computational modeling: DFT studies (e.g., Gaussian) predict transition-state geometries and explain selectivity.
- Dynamic kinetic resolution: Adjust reaction rates (via temperature/solvent) to favor one enantiomer .
Basic: What are the storage conditions to maximize reagent longevity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
